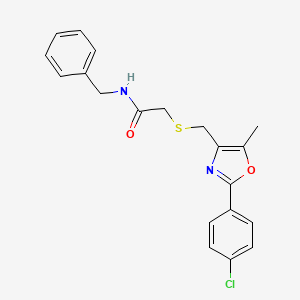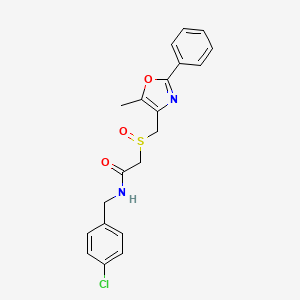![molecular formula C22H24N2O2S B10816454 2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816454.png)
2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of WAY-331998 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Stepwise organic synthesis: This includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial production: Large-scale production may involve optimized reaction conditions to increase yield and purity, often using automated systems and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
WAY-331998 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-331998 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions: These reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
WAY-331998 has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving beta-catenin modulation.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving beta-catenin.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in diseases where beta-catenin plays a crucial role, such as certain cancers.
Industry: WAY-331998 may be used in the development of new pharmaceuticals and as a tool in drug discovery.
Mecanismo De Acción
WAY-331998 exerts its effects by modulating the activity of beta-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. The compound interacts with molecular targets within the beta-catenin signaling pathway, influencing the expression of genes that control cell proliferation and differentiation .
Comparación Con Compuestos Similares
WAY-331998 can be compared with other beta-catenin modulators, such as:
XAV939: Another beta-catenin inhibitor that works by stabilizing axin and promoting the degradation of beta-catenin.
ICG-001: A compound that disrupts the interaction between beta-catenin and CREB-binding protein, thereby inhibiting beta-catenin-mediated transcription.
Uniqueness: WAY-331998 is unique in its specific molecular structure and its particular mode of action within the beta-catenin pathway, which may offer distinct advantages in certain research contexts.
Propiedades
Fórmula molecular |
C22H24N2O2S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H24N2O2S/c1-15-7-9-18(10-8-15)12-23-21(25)14-27-13-20-17(3)26-22(24-20)19-6-4-5-16(2)11-19/h4-11H,12-14H2,1-3H3,(H,23,25) |
Clave InChI |
CRHAFMXYRBCYRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)CSCC2=C(OC(=N2)C3=CC=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Fluorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816382.png)
![N-Benzyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816388.png)
![1-(4-Ethylpiperazin-1-YL)-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}ethan-1-one](/img/structure/B10816390.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)
![N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816404.png)
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B10816415.png)
![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816416.png)



![2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-methylpiperazin-1-YL)ethan-1-one](/img/structure/B10816473.png)

